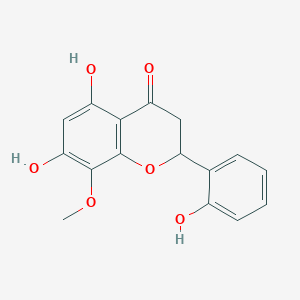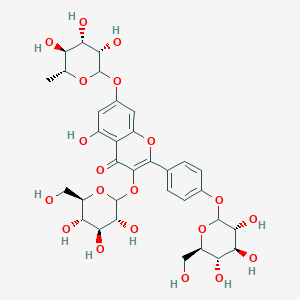
Ethyl 4-(5-cyclopropyl-1,2,4-oxadiazol-3-YL)benzoate
Descripción general
Descripción
Ethyl 4-(5-cyclopropyl-1,2,4-oxadiazol-3-yl)benzoate is a chemical compound used in the pharmaceutical and agricultural industries. It is a derivative of benzoic acid and contains a cyclopropyl and oxadiazol group .
Synthesis Analysis
The synthesis of 1,2,4-oxadiazoles, such as Ethyl 4-(5-cyclopropyl-1,2,4-oxadiazol-3-YL)benzoate, can be achieved via the reaction of amidoximes with isatoic anhydrides in a NaOH–DMSO medium at ambient temperature . This method allows obtaining structurally diverse substituted anilines bearing the 1,2,4-oxadiazole motif in moderate to excellent yields without the utilization of protective groups .Molecular Structure Analysis
The molecular structure of Ethyl 4-(5-cyclopropyl-1,2,4-oxadiazol-3-YL)benzoate includes a five-membered heterocyclic ring system consisting of two nitrogen atoms, one oxygen atom, and two carbon atoms . The oxadiazoles possess hydrogen bond acceptor properties owing to electronegativities of nitrogen and oxygen .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of 1,2,4-oxadiazoles include the reaction of amidoximes with carboxylic acids and a wide range of their derivatives, including acyl chlorides, esters, aldehydes, and cyclic anhydrides of dicarboxylic acids .Physical And Chemical Properties Analysis
The physical and chemical properties of Ethyl 4-(5-cyclopropyl-1,2,4-oxadiazol-3-YL)benzoate include a predicted boiling point of 410.4±47.0 °C and a predicted density of 1.251±0.06 g/cm3 .Aplicaciones Científicas De Investigación
Biological Activities and Therapeutic Potential
Oxadiazoles, including the 1,2,4-oxadiazole and 1,3,4-oxadiazole scaffolds, are known for their wide range of pharmacological activities. These compounds have been extensively studied for their potential in treating various diseases due to their ability to interact with different enzymes and receptors in biological systems through weak interactions. Their applications span antimicrobial, anticancer, anti-inflammatory, antidiabetic, and antiviral therapies, among others. This diverse therapeutic potential makes them valuable in the development of novel medicinal compounds (Jalhan et al., 2017); (Kayukova, 2005); (Sharma et al., 2022).
Synthetic Routes and Chemical Research
The synthesis of 1,2,4-oxadiazoles and their derivatives is a significant area of research, offering pathways to a broad spectrum of reactants through methods such as dehydrogenative cyclization, oxidative cyclization, and C-H activation. These synthetic strategies enable the production of compounds with high photoluminescent quantum yield, excellent thermal and chemical stability, and potential coordination sites for metal-ions sensors, highlighting their relevance not only in pharmacology but also in materials science and organic electronics (Sharma et al., 2022).
Metal-Ion Sensing Applications
One of the innovative applications of oxadiazole derivatives, particularly the 1,3,4-oxadiazole scaffolds, is in the development of chemosensors for metal ions. These compounds exhibit potential as chemosensors due to their high photoluminescent quantum yield and the presence of N and O donor atoms, which are crucial for metal-ion coordination. This application is particularly relevant in analytical chemistry, environmental monitoring, and diagnostic assays, where selective and sensitive detection of metal ions is essential (Sharma et al., 2022).
Mecanismo De Acción
While the specific mechanism of action for Ethyl 4-(5-cyclopropyl-1,2,4-oxadiazol-3-YL)benzoate is not mentioned in the retrieved sources, 1,2,4-oxadiazoles have been recognized as selective inhibitors of human carbonic anhydrase isoforms related to cancer therapy . They have also been utilized for the development of energetic materials, fluorescent dyes, OLEDs, sensors, as well as insecticides .
Direcciones Futuras
Ethyl 4-(5-cyclopropyl-1,2,4-oxadiazol-3-YL)benzoate has potential biological activity and may be used as a building block for the synthesis of new drugs or agrochemicals . Its specific uses and properties depend on the context in which it is being employed, but it has the potential for further investigation and development in these fields .
Propiedades
IUPAC Name |
ethyl 4-(5-cyclopropyl-1,2,4-oxadiazol-3-yl)benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N2O3/c1-2-18-14(17)11-7-3-9(4-8-11)12-15-13(19-16-12)10-5-6-10/h3-4,7-8,10H,2,5-6H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YUKRBJVOIXTABL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)C2=NOC(=N2)C3CC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201217139 | |
| Record name | Ethyl 4-(5-cyclopropyl-1,2,4-oxadiazol-3-yl)benzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201217139 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
258.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1166756-88-2 | |
| Record name | Ethyl 4-(5-cyclopropyl-1,2,4-oxadiazol-3-yl)benzoate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1166756-88-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ethyl 4-(5-cyclopropyl-1,2,4-oxadiazol-3-yl)benzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201217139 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-(tert-Butoxycarbonyl)-3-azabicyclo[3.1.0]hexane-6-carboxylic acid](/img/structure/B3026790.png)








![6-Fluoro-2-phenylimidazo[1,2-a]pyridine](/img/structure/B3026803.png)



